5-Ethynylcytosine
描述
Significance of Bioorthogonal Nucleobase Analogs in Molecular Probing
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. the-scientist.com The core principle of this approach is to introduce chemical functional groups, or "handles," into biomolecules that are inert to the biological environment but can react specifically and efficiently with an external probe. nih.gov This strategy allows for the selective labeling and visualization of molecules such as proteins, glycans, and nucleic acids in their natural settings. the-scientist.comacs.org
Nucleobase analogs are synthetic molecules that mimic the structure of the natural bases of DNA and RNA (adenine, guanine, cytosine, thymine, and uracil). When these analogs are equipped with a bioorthogonal chemical handle, they can be fed to cells and become incorporated into newly synthesized nucleic acids during replication or transcription. nih.gov This metabolic labeling strategy effectively tags nascent DNA and RNA.
The significance of these bioorthogonal nucleobase analogs lies in their ability to:
Enable specific detection: Once incorporated, the chemical handle on the nucleobase analog can be linked to a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, through a highly specific "click chemistry" reaction. nih.govrsc.org This allows for the precise imaging, isolation, and analysis of newly created nucleic acids. the-scientist.comacs.org
Preserve biological function: Because the bioorthogonal groups are designed to be non-interactive with cellular components, their presence on the nucleobase analog does not significantly alter the structure or function of the biomolecules being studied. rsc.org
Provide temporal resolution: By introducing the analog at specific times (a technique known as pulse-labeling), researchers can capture a snapshot of nucleic acid synthesis, turnover, and localization at different stages of a biological process. nih.govnih.gov
This approach has become an invaluable tool for studying gene expression, cell proliferation, DNA repair, and viral replication. nih.govcreative-proteomics.com
Overview of 5-Ethynylcytosine as a Versatile Chemical Biology Tool
This compound is a modified pyrimidine (B1678525) nucleobase, structurally analogous to cytosine. Its key feature is the presence of a small, chemically reactive ethynyl (B1212043) (alkyne) group at the 5th position of the cytosine ring. This alkyne group serves as the bioorthogonal handle. The corresponding nucleoside forms are 5-Ethynylcytidine (B1258090) (EC) for RNA studies and 5-Ethynyl-2'-deoxycytidine (B116413) (EdC) for DNA studies.
When administered to cells, these nucleosides are taken up and incorporated by cellular machinery into newly synthesized RNA and DNA, respectively. The embedded alkyne group does not interfere with the natural base-pairing and polymerase activity, allowing the cellular processes to proceed normally.
The true utility of this compound is realized through its reaction with azide-containing probes via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a click chemistry reaction. aurigeneservices.comnih.gov This reaction is highly efficient, specific, and can be performed in aqueous biological environments. aurigeneservices.com The azide (B81097) probe can be attached to various tags, enabling a wide range of downstream applications:
Fluorescent Imaging: Attaching a fluorescent dye allows for the visualization of nascent RNA or DNA synthesis within cells and tissues using microscopy. nih.gov
Affinity Purification: Linking a biotin tag enables the selective isolation of newly synthesized nucleic acids and their associated proteins for further analysis, such as sequencing or mass spectrometry.
One key finding is that 5-Ethynylcytidine (EC) is efficiently incorporated into newly transcribed RNA but not into replicating DNA. nih.gov Furthermore, research has shown that the metabolism of EC is significantly faster than that of the more commonly used analog, 5-ethynyluridine (B57126) (EU), making it a valuable tool for assaying transcription rates in tissues and animals. nih.gov
| Compound | Natural Analog | Incorporates Into | Primary Application | Detection Method |
|---|---|---|---|---|
| 5-Ethynyl-2'-deoxycytidine (EdC) | Deoxycytidine | DNA | Monitoring DNA replication and cell proliferation | Click chemistry with azide-probes |
| 5-Ethynylcytidine (EC) | Cytidine (B196190) | RNA | Measuring rates of de novo RNA synthesis (transcription) | Click chemistry with azide-probes |
Historical Context and Evolution of Ethynyl-Modified Pyrimidine Nucleosides
The development of modified nucleosides has a rich history rooted in the search for antiviral and anticancer therapeutic agents. nih.gov For decades, chemists have synthesized a vast array of nucleoside analogs with modifications to either the sugar moiety or the nucleobase to disrupt viral replication or cancer cell proliferation. nih.govresearchgate.net These early efforts laid the groundwork for understanding how cells tolerate and process modified nucleic acid building blocks.
The concept of using nucleoside analogs for experimental labeling is also not new; early techniques relied on radioactive isotopes, such as tritium-labeled thymidine (B127349), to track DNA synthesis. nih.gov While effective, these methods posed safety risks and lacked the versatility of modern chemical probes.
The introduction of the ethynyl group as a bioorthogonal handle represented a major leap forward. The structure of pyrimidines like uracil (B121893) and cytosine is amenable to modification at the C-5 position, allowing for the attachment of functional groups like the ethynyl moiety with minimal structural disruption. nih.gov The development of 5-ethynyl-2′-deoxyuridine (EdU) was a landmark achievement, providing a non-radioactive alternative to BrdU (5-Bromo-2'-deoxyuridine) for labeling proliferating cells. creative-proteomics.com
Following the success of EdU, other ethynyl-modified nucleosides, including this compound, were synthesized and explored. nih.gov Researchers sought to expand the toolkit of bioorthogonal probes to study different aspects of nucleic acid biology with greater specificity. For instance, while EdU labels DNA, 5-Ethynylcytidine (EC) was developed and shown to be a specific and efficient marker for nascent RNA. nih.gov This evolution provided researchers with a more diverse set of tools to dissect the distinct processes of DNA replication and RNA transcription within the same biological system.
| Era/Development | Key Compound/Technique | Significance |
|---|---|---|
| Mid-20th Century | Radiolabeled Thymidine (e.g., ³H-thymidine) | First widely used method for detecting DNA synthesis and cell proliferation. nih.gov |
| Late 20th Century | 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) | A non-radioactive thymidine analog detectable by antibodies, but requiring harsh DNA denaturation for detection. |
| Early 2000s | Click Chemistry and Bioorthogonal Labeling | Development of highly specific and efficient chemical reactions compatible with living systems. aurigeneservices.com |
| ~2008 and onward | 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) | Introduced the alkyne handle for click chemistry-based detection of DNA synthesis, avoiding harsh denaturation steps. creative-proteomics.com |
| ~2013 and onward | 5-Ethynylcytidine (EC) | Provided a specific and efficient tool for labeling nascent RNA, allowing for the distinct study of transcription. nih.gov |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-amino-5-ethynyl-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-2-4-3-8-6(10)9-5(4)7/h1,3H,(H3,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYAFPNEHGRGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(NC(=O)N=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivative Chemistry of 5 Ethynylcytosine
Chemical Synthesis Pathways for 5-Ethynylcytosine Core Structure
The synthesis of the this compound base typically involves multi-step organic transformations, often beginning with functionalization of the pyrimidine (B1678525) ring followed by the introduction of the ethynyl (B1212043) moiety.
Sonogashira Coupling Strategies for Ethynyl Group Introduction
The Sonogashira coupling reaction is a powerful palladium-catalyzed cross-coupling method used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This methodology can be applied to introduce the ethynyl group onto a pre-functionalized cytosine scaffold. For instance, this compound derivatives can be prepared by coupling 5-iodocytosine (B72790) with trimethylsilylacetylene (B32187) (TMSA), followed by deprotection of the trimethylsilyl (B98337) (TMS) group using fluoride (B91410) ions researchgate.net. This approach requires a palladium catalyst, a copper(I) co-catalyst, and an amine base, under typically anhydrous and anaerobic conditions, although newer procedures allow for broader compatibility libretexts.orgorganic-chemistry.org. This strategy is also employed in the synthesis of modified nucleoside triphosphates, where C5-halogenated deoxycytidine monophosphates are coupled with alkynes nih.gov.
Pyrimidine Ring Functionalization via Halogenation and Amination
A common route to synthesize the this compound base involves the functionalization of a pyrimidine precursor, such as 2,4-dichloro-5-(1-chlorovinyl)pyrimidine vulcanchem.comrsc.org. This precursor undergoes amination, typically by treatment with ammonia, to yield intermediate amino-chloro pyrimidines. Subsequent treatment with a base, such as potassium hydroxide (B78521) in aqueous dioxane, induces a base-catalyzed elimination reaction, leading to the formation of the this compound structure vulcanchem.comrsc.org. This pathway highlights the importance of halogenation (to create the vinyl halide precursor) and amination in constructing the functionalized pyrimidine ring. General methods for pyrimidine functionalization include electrophilic substitution reactions like halogenation at the 5-position, which is relatively facile wikipedia.org. Palladium-catalyzed amination reactions are also utilized for introducing amino groups onto chloro-substituted pyrimidines rhhz.net.
Protecting Group Chemistry in this compound Synthesis
Protecting group chemistry plays a crucial role in managing the reactivity of functional groups during the synthesis of this compound and its derivatives. In the synthesis of nucleosides, the trimethylsilyl (TMS) derivative of this compound is often employed to enhance solubility and facilitate the glycosylation reaction with protected sugar derivatives rsc.org. The ethynyl group itself can be sensitive to hydration under acidic or basic conditions, particularly during oligonucleotide synthesis and deprotection steps. To prevent such side reactions, protecting groups like triisopropylsilyl (TIPS) are used, which can be readily removed with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) glenresearch.comglenresearch.com.
Synthesis of this compound Nucleosides and Nucleotides
The conversion of the this compound base into its corresponding nucleosides involves coupling with a protected sugar moiety, followed by deprotection.
Derivatization to 5-Ethynylcytidine (B1258090) (5-EC)
5-Ethynylcytidine (5-EC) is synthesized by condensing the trimethylsilyl derivative of this compound with appropriately protected ribose sugar derivatives rsc.org. Following the glycosylation step, the protecting groups on the sugar moiety are removed to yield the final 5-ethynylcytidine product vulcanchem.comrsc.org. This nucleoside has been utilized for labeling RNA synthesis in live cells via click chemistry due to the reactivity of its ethynyl group exlibrisgroup.comnih.gov.
Table 1: Synthesis of 5-Ethynylcytidine (5-EC)
| Step | Description | Key Reagents/Conditions | Product | Citation |
| 1 | Preparation of this compound | Treatment of 2,4-dichloro-5-(1-chlorovinyl)pyrimidine with ammonia, followed by base-catalyzed elimination | This compound | vulcanchem.comrsc.org |
| 2 | Silylation of the base | Trimethylsilylation | Trimethylsilyl-protected this compound | rsc.org |
| 3 | Glycosylation | Condensation with protected ribose sugar derivatives | Protected 5-ethynylcytidine | rsc.org |
| 4 | Deprotection | Removal of sugar protecting groups | 5-Ethynylcytidine (5-EC) | vulcanchem.comrsc.org |
Synthesis of 2'-Deoxy-5-Ethynylcytidine (EdC)
The synthesis of 2'-deoxy-5-ethynylcytidine (EdC) follows a similar strategy to that of 5-ethynylcytidine. It involves the condensation of the trimethylsilyl derivative of this compound with protected 2'-deoxyribose sugar derivatives rsc.org. After the glycosylation reaction, the removal of the sugar protecting groups yields 2'-deoxy-5-ethynylcytidine vulcanchem.comrsc.org. EdC serves as a valuable tool for detecting DNA synthesis and cellular replication through click chemistry conjugation bioscience.co.ukresearchgate.netcaymanchem.com.
Table 2: Synthesis of 2'-Deoxy-5-Ethynylcytidine (EdC)
| Step | Description | Key Reagents/Conditions | Product | Citation |
| 1 | Preparation of this compound | Treatment of 2,4-dichloro-5-(1-chlorovinyl)pyrimidine with ammonia, followed by base-catalyzed elimination | This compound | vulcanchem.comrsc.org |
| 2 | Silylation of the base | Trimethylsilylation | Trimethylsilyl-protected this compound | rsc.org |
| 3 | Glycosylation | Condensation with protected 2'-deoxyribose sugar derivatives | Protected 2'-deoxy-5-ethynylcytidine | rsc.org |
| 4 | Deprotection | Removal of sugar protecting groups | 2'-Deoxy-5-Ethynylcytidine (EdC) | vulcanchem.comrsc.org |
Compound List:
this compound
5-Ethynylcytidine (5-EC)
2'-Deoxy-5-Ethynylcytidine (EdC)
2,4-dichloro-5-(1-chlorovinyl)pyrimidine
Trimethylsilyl-protected this compound
Protected sugar derivatives
Trimethylsilylacetylene (TMSA)
5-iodocytosine
Enzymatic or Chemical Conversion to Triphosphate Forms (e.g., EdCTP)
For this compound (5-EC) to be incorporated into DNA, it must first undergo a series of enzymatic phosphorylations to form its activated triphosphate derivative, 5-ethynyl-2'-deoxycytidine (B116413) triphosphate (EdCTP). This conversion is a crucial step for its utility as a DNA synthesis probe.
Enzymatic Conversion Pathways: Following uptake into cells, this compound is typically converted to its nucleoside form, 5-ethynyl-2'-deoxycytidine (EdC) vulcanchem.comrsc.orgresearchgate.net. This nucleoside is then phosphorylated by endogenous cellular kinases. Deoxycytidine kinase (dCK) is identified as an enzyme capable of phosphorylating EdC, initiating the pathway towards EdCTP formation vulcanchem.com. In specific biological contexts, such as infections by certain viruses like herpes simplex virus 1 (HSV-1), viral thymidine (B127349) kinase (TK) can also significantly enhance the phosphorylation of EdC, leading to higher intracellular concentrations of EdCTP vulcanchem.com. Once synthesized, EdCTP serves as the substrate for DNA polymerases, enabling its incorporation into newly synthesized DNA strands.
Chemical Synthesis: While the primary mechanism for cellular incorporation involves enzymatic phosphorylation of the nucleoside, EdCTP can also be synthesized chemically for use as a research probe researchgate.net. However, detailed chemical methodologies for the direct synthesis of the triphosphate from this compound or its nucleoside are not extensively detailed in the provided literature. The focus of research often lies in the biological utilization and detection of EdCTP after its enzymatic generation or in the use of pre-synthesized EdCTP in biochemical assays.
Research Findings and Applications: EdCTP is recognized as a substrate by several DNA polymerases, including Klenow fragment of E. coli DNA polymerase I (Klenow exo⁻) and DNA polymerase β. Kinetic analyses indicate that EdCTP is accepted by these enzymes, although its incorporation efficiency is modestly reduced compared to the natural substrate, deoxycytidine triphosphate (dCTP) vulcanchem.comresearchgate.net. This incorporation into DNA allows for subsequent labeling of the newly synthesized DNA strands through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. By reacting the incorporated ethynyl group with fluorescent azides, researchers can visualize and track DNA synthesis in live cells vulcanchem.com. Consequently, EdCTP serves as a valuable tool for investigating the dynamics of DNA-centered biological processes, including DNA replication and repair mechanisms researchgate.net.
It is noteworthy that this compound can also be metabolized in cells via cytidine (B196190) deaminase (CDD) to 5-ethynyluridine (B57126) (EdU), which can subsequently be incorporated into DNA vulcanchem.comresearchgate.net.
Polymerase Efficiency for EdCTP Incorporation
| Polymerase | Relative Incorporation Efficiency (%) |
| Klenow exo⁻ | 88 |
| DNA Polymerase β | 76 |
Data adapted from vulcanchem.comresearchgate.net.
Compound Names:
this compound
5-Ethynyl-2'-deoxycytidine triphosphate (EdCTP)
Cellular Metabolism and Enzymatic Processing of 5 Ethynylcytosine and Its Nucleosides
Intracellular Enzymatic Conversion Pathways
The conversion of 5-Ethynylcytosine into forms that can be utilized by cellular machinery typically involves deamination, phosphoribosylation, and subsequent phosphorylation steps.
The initial step in the metabolic processing of this compound often involves its deamination to 5-Ethynyluracil (5-EU). This reaction is catalyzed by cytosine deaminase (CD). While CD activity is common in bacteria and yeast, it is notably absent in mammalian cells escholarship.orgresearchgate.netnih.govnih.govoup.com. This lack of endogenous mammalian CD activity is advantageous for applications requiring cell-type specificity, such as EC-tagging, where the exogenous expression of CD, often from Saccharomyces cerevisiae, is necessary to initiate the conversion of 5-EC escholarship.orgresearchgate.netplos.orgbiorxiv.org. The deamination of 5-EC to 5-EU is a critical prerequisite for its subsequent entry into the uracil (B121893) salvage pathway escholarship.orgnih.govrsc.org.
Following its conversion to 5-Ethynyluracil (5-EU) by cytosine deaminase, 5-EU enters the uracil salvage pathway. Here, it is acted upon by uracil phosphoribosyltransferase (UPRT), an enzyme that catalyzes the conversion of 5-EU into 5-Ethynyluridine (B57126) Monophosphate (5-EUdMP) escholarship.orgresearchgate.netnih.govnih.govoup.complos.orgbiorxiv.orgrsc.orguq.edu.au. UPRT utilizes phosphoribosyl pyrophosphate (PRPP) to achieve this phosphoribosylation. The resulting 5-EUdMP is a key intermediate that can then be further phosphorylated by nucleoside kinases to form the diphosphate (B83284) and triphosphate forms, enabling its incorporation into RNA escholarship.orgresearchgate.netnih.gov.
Once this compound (or its nucleoside form, 5-ethynylcytidine (B1258090), ECyd) has been converted to its monophosphate form, it can be further phosphorylated by cellular nucleoside kinases. Specifically, 5-ethynylcytidine (ECyd) is phosphorylated by uridine (B1682114)/cytidine (B196190) kinase (UCK2) to form 5-ethynylcytidine monophosphate (ECMP), which is then sequentially converted to 5-ethynylcytidine diphosphate (ECDP) and finally to 5-ethynylcytidine triphosphate (ECTP) researchgate.netspandidos-publications.commdpi.comnih.gov. Similarly, 5-Ethynyluridine Monophosphate (5-EUdMP) can be phosphorylated by nucleotide kinases to form 5-Ethynyluridine Diphosphate (5-EUdDP) and subsequently 5-Ethynyluridine Triphosphate (5-EUdTP) escholarship.orgresearchgate.netnih.gov. These triphosphate forms are the active metabolites that can be incorporated into nascent RNA or serve as substrates for DNA polymerases escholarship.orgresearchgate.netnih.gov.
Substrate Specificity and Catalytic Efficiency of Relevant Enzymes
The efficiency and specificity with which this compound derivatives interact with cellular enzymes are critical for their biological activity and application.
The triphosphate forms of this compound derivatives, such as 5-ethynyl-2′-deoxycytidine triphosphate (EdCTP), can serve as substrates for host DNA polymerases. Studies have shown that EdCTP can be incorporated by DNA polymerases like the Klenow fragment of E. coli DNA polymerase I and human DNA polymerase β vulcanchem.com. However, this incorporation often occurs with a slightly reduced efficiency compared to the natural substrate, deoxycytidine triphosphate (dCTP) vulcanchem.com. DNA polymerase β, in particular, is known to actively compete with dCTP for substrate binding researchgate.net. The structural basis for these interactions involves the binding of the dNTP analog within the active site of the polymerase, where it interacts with specific amino acid residues rcsb.orgrcsb.orgnih.gov.
Viral thymidine (B127349) kinases (TKs), particularly those encoded by herpesviruses like Herpes Simplex Virus type 1 (HSV-1), exhibit a broader substrate specificity and higher catalytic efficiency for certain nucleoside analogs compared to their human counterparts ebi.ac.ukustc.edu.cn. In the context of this compound derivatives, viral TKs, such as HSV-TK, can efficiently phosphorylate 5-ethynyl-2′-deoxycytidine (EdC) vulcanchem.comnih.gov. This enhanced phosphorylation by viral TK enables a more efficient incorporation of EdC into viral DNA, a property that has been exploited in antiviral strategies and research vulcanchem.comebi.ac.uknih.gov. Human thymidine kinases (hTKs) are more specific, whereas viral TKs can accept a wider range of pyrimidine (B1678525) and purine (B94841) analogs, including those with acyclic side chains ebi.ac.uk.
Compound Nomenclature
| Common Name | IUPAC Name / Description | Abbreviation |
| This compound | 5-ethynyl-1H-pyrimidin-2,4-dione | 5-EC |
| 5-Ethynyluracil | 5-ethynyluracil | 5-EU |
| 5-Ethynylcytidine | 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine | ECyd |
| 5-Ethynyluridine | 5-ethynyluridine | 5-EUd |
| 5-Ethynyluridine Monophosphate | 5-ethynyluridine 5'-monophosphate | 5-EUdMP |
| 5-Ethynylcytidine Monophosphate | 5-ethynylcytidine 5'-monophosphate | ECMP |
| 5-Ethynylcytidine Diphosphate | 5-ethynylcytidine 5'-diphosphate | ECDP |
| 5-Ethynylcytidine Triphosphate | 5-ethynylcytidine 5'-triphosphate | ECTP |
| 5-Ethynyl-2'-deoxycytidine (B116413) | 2'-deoxy-5-ethynylcytidine | EdC |
| 5-Ethynyl-2'-deoxycytidine Triphosphate | 5-ethynyl-2'-deoxycytidine 5'-triphosphate | EdCTP |
| Cytosine Deaminase | Enzyme catalyzing the deamination of cytosine to uracil | CD |
| Uracil Phosphoribosyltransferase | Enzyme catalyzing the conversion of uracil to UMP | UPRT |
| Uridine/Cytidine Kinase 2 | Enzyme catalyzing the initial phosphorylation of nucleosides | UCK2 |
| Klenow fragment | Proteolytic fragment of E. coli DNA polymerase I | Klenow exo⁻ |
| DNA polymerase β | Eukaryotic DNA polymerase involved in DNA repair | Pol β |
| Thymidine Kinase | Enzyme involved in nucleoside salvage pathway | TK |
Comparative Analysis of Metabolic Flux with Other Pyrimidine Analogs
The metabolic fate of pyrimidine analogs is a critical determinant of their efficacy and selectivity, as cellular enzymes dictate their activation, inactivation, and incorporation into nucleic acids. Understanding the comparative metabolic flux of this compound with other pyrimidine analogs provides insight into its unique pharmacokinetic and pharmacodynamic properties. Key enzymes involved in nucleoside metabolism, such as nucleoside kinases and cytidine deaminases, play pivotal roles in processing these compounds.
Enzymatic Activation: Phosphorylation Pathways
The primary activation step for many nucleoside analogs, including pyrimidine derivatives, is their phosphorylation to monophosphate, diphosphate, and ultimately triphosphate forms. These phosphorylated metabolites are often the active species that exert cytotoxic effects or interfere with cellular processes.
Nucleoside Kinases: Enzymes like deoxycytidine kinase (dCK) and uridine-cytidine kinases (UCKs) are central to this activation pathway. dCK is a rate-limiting enzyme for the activation of deoxycytidine analogs such as cytarabine (B982) and gemcitabine, and its expression levels strongly correlate with cellular sensitivity to these drugs nih.govnih.govnih.gov. UCKs are also crucial for phosphorylating uridine and cytidine, and they play a significant role in activating cytotoxic pyrimidine ribonucleoside analogs nih.gov. While specific kinetic data for this compound with these kinases are limited in the provided literature, its structure as a modified cytosine nucleoside suggests it would likely be a substrate for these kinases. The presence of the ethynyl (B1212043) group at the C5 position may influence substrate binding and phosphorylation efficiency compared to natural cytidine or other modified analogs. For instance, while not a direct comparison for this compound, studies on other modified nucleosides indicate that alterations at the C5 position can impact their recognition and processing by kinases researchgate.net.
Enzymatic Inactivation: Deamination and Degradation
Pyrimidine analogs can also be inactivated by various catabolic enzymes, most notably cytidine deaminases. These enzymes convert cytidine and its analogs into uracil derivatives, which are generally less pharmacologically active or are further metabolized.
Cytidine Deaminases: Cytidine deaminase (CDA) is known to inactivate cytarabine by converting it to the inactive ara-U nih.gov. Similarly, APOBEC3A (A3A), a polynucleotide cytidine deaminase, can deaminate cytosine bases in DNA, and its activity is influenced by modifications at the C5 position plos.org. While 5-methylcytosine (B146107) is deaminated by A3A, other 5-substituted cytosines may be poorer substrates plos.org. The ethynyl group in this compound is a C5 modification, and its effect on deamination by cellular deaminases like CDA or APOBECs is not explicitly detailed. However, it is plausible that such modifications could alter the susceptibility of the cytosine ring to deamination compared to natural cytidine or other analogs.
Incorporation into Nucleic Acids
The ultimate therapeutic effect of many pyrimidine analogs relies on their conversion to nucleotide triphosphates, which can then be incorporated into DNA or RNA. This incorporation can lead to chain termination, inhibition of polymerases, or disruption of nucleic acid function.
DNA and RNA Incorporation: Cytarabine triphosphate (Ara-CTP) is incorporated into DNA, contributing to its cytotoxicity nih.gov. Similarly, metabolites of 5-fluorouracil (B62378) (5-FU) can be incorporated into both RNA and DNA drugdiscoverynews.com. 5-ethynyl-2'-deoxycytidine (EdC), a deoxyribose analog of this compound, has been shown to be metabolized and incorporated into DNA, with its toxicity related to the extent of incorporation researchgate.net. This suggests that the triphosphate form of this compound or its deoxyribose derivative could also serve as substrates for DNA or RNA polymerases, potentially leading to altered nucleic acid properties.
Comparative Metabolic Flux Analysis
The comparative metabolic processing of this compound with other pyrimidine analogs highlights differences in their interactions with key metabolic enzymes. While direct quantitative flux data comparing this compound to multiple analogs across various enzymes is limited in the provided literature, general trends can be inferred based on the known activities of these enzymes with other modified pyrimidines.
| Enzyme Class / Specific Enzyme | Role in Nucleoside Analog Metabolism | This compound (Inferred/Known) | Cytarabine (Ara-C) | 5-Fluorouracil (5-FU) | Gemcitabine |
| Nucleoside Kinases | Activation (Phosphorylation) | Likely phosphorylated by UCKs/dCK nih.govnih.govresearchgate.net | Phosphorylated by dCK (rate-limiting), then other kinases nih.govnih.gov | Requires multiple enzymes including UCKs/dCK for activation to FUTP/FdUTP nih.govdrugdiscoverynews.commdpi.combiorxiv.org | Phosphorylated by dCK (rate-limiting) nih.govnih.gov |
| Uridine-Cytidine Kinase (UCK) | Phosphorylates Uridine, Cytidine, and some analogs | Substrate nih.gov | Substrate | Likely substrate for activation steps nih.govnih.govmdpi.com | Likely substrate for activation steps nih.gov |
| Deoxycytidine Kinase (dCK) | Phosphorylates deoxycytidine and analogs | Likely substrate (especially for deoxy form) nih.govresearchgate.net | Rate-limiting for activation nih.govnih.govnih.gov | Involved in activation nih.govmdpi.combiorxiv.org | Rate-limiting for activation nih.govnih.gov |
| Cytidine Deaminases | Inactivation (Deamination) | Potentially susceptible to deamination; C5 modification may affect rate plos.org | Inactivated by CDA nih.gov | Metabolized via other pathways; DPYD degrades 5-FU oaepublish.com | Metabolized via other pathways |
| Cytidine Deaminase (CDA) | Deaminates Cytidine to Uracil | Inferred potential substrate; C5 modification impact unclear nih.govplos.org | Primary inactivating enzyme nih.gov | Not a primary inactivation pathway for 5-FU | Not a primary inactivation pathway for Gemcitabine |
| Nucleic Acid Polymerases | Incorporation into DNA/RNA | Metabolites may be incorporated researchgate.net | Incorporated into DNA nih.gov | Metabolites incorporated into RNA/DNA drugdiscoverynews.com | Incorporated into DNA |
| DNA Polymerases | Catalyze DNA synthesis | Potential substrate for triphosphate form | Inhibited/incorporates Ara-CTP nih.gov | Inhibited/incorporates FdUTP nih.govdrugdiscoverynews.com | Incorporated into DNA |
| RNA Polymerases | Catalyze RNA synthesis | Metabolites may be incorporated escholarship.org | Metabolites may be incorporated | Incorporated into RNA (FUTP) drugdiscoverynews.com | Not a primary target |
Summary of Research Findings:
Comparative metabolic analysis reveals that while this compound shares common activation pathways with other pyrimidine analogs, its unique C5 ethynyl modification likely influences enzyme substrate specificity and metabolic flux. It is expected to be a substrate for nucleoside kinases like UCKs and potentially dCK, similar to cytarabine and gemcitabine, leading to its phosphorylation. However, its susceptibility to deamination by cytidine deaminases may differ from natural cytidine or cytarabine due to the C5 modification. The potential for its phosphorylated metabolites to be incorporated into nucleic acids, as seen with EdC, suggests a mechanism of action analogous to other cytotoxic nucleoside analogs. The precise quantitative differences in phosphorylation rates, deamination susceptibility, and incorporation efficiencies compared to other pyrimidine analogs remain areas for further detailed investigation.
Mechanistic Insights into Nucleic Acid Integration of 5 Ethynylcytosine Derivatives
Incorporation into Deoxyribonucleic Acid (DNA)
The integration of 5-ethynylcytosine into DNA primarily occurs during the S phase of the cell cycle, mediated by cellular DNA replication and repair machinery.
Replication-Dependent Pathways of EdC Integration
During DNA replication, EdC is first converted into its corresponding nucleotide triphosphate, 5-ethynyl-2′-deoxycytidine triphosphate (EdCTP) nih.gov. This phosphorylation process is carried out by cellular kinases. Once in its triphosphate form, EdCTP serves as a substrate for DNA polymerases. Kinetic analyses have demonstrated that EdCTP is accepted by key replicative and repair polymerases, including Klenow fragment of E. coli DNA polymerase I (Klenow exo⁻) and DNA polymerase β nih.govvulcanchem.com. While these polymerases can incorporate EdCTP, the efficiency is generally reported to be slightly reduced compared to the natural substrate, deoxycytidine triphosphate (dCTP) vulcanchem.com. This incorporation allows for the direct labeling of newly synthesized DNA strands, which can then be detected using alkyne-reactive probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) nih.gov.
Table 1: Polymerase Efficiency for EdCTP vs. dCTP
| Polymerase | Relative Incorporation Efficiency (%) |
|---|---|
| Klenow exo⁻ | 88 |
| DNA Polymerase β | 76 |
| T4 DNA Ligase | 92 |
Data adapted from Intracellular Detection of Cytosine Incorporation (2011) vulcanchem.com.
Contribution of DNA Repair Processes to EdC Incorporation
While replication is the primary route for EdC incorporation into DNA, DNA repair pathways can also contribute, albeit indirectly or by interacting with incorporated EdC. For instance, some studies suggest that EdC might be metabolized and incorporated into DNA as 5-ethynyluridine (B57126) (EdU) in certain cellular contexts, potentially involving deamination by cytidine (B196190) deaminase researchgate.net. The precise mechanisms by which DNA repair enzymes might directly incorporate EdC are not as extensively detailed as replication-dependent pathways. However, the interaction of EdC with repair pathways is crucial for understanding its persistence and potential genotoxicity.
Influence of Base Excision Repair Pathways on EdC Persistence
The Base Excision Repair (BER) pathway plays a critical role in removing damaged or modified bases from DNA. Unlike 5-ethynyluridine (EdU), which is recognized and processed by uracil-DNA glycosylase (UNG), this compound derivatives appear to be largely resistant to BER-mediated removal vulcanchem.com. Specifically, EdC is not a substrate for uracil-DNA glycosylase (UNG) vulcanchem.com. This resistance to key repair enzymes like UNG means that EdC, once incorporated into DNA, may persist longer compared to EdU, which is more readily excised. This characteristic contributes to EdC's generally lower cytotoxic profile compared to EdU, as it bypasses certain repair-triggered damage responses vulcanchem.com.
Incorporation into Ribonucleic Acid (RNA)
This compound derivatives are also actively incorporated into nascent RNA, serving as valuable tools for studying transcription and RNA metabolism.
Nascent RNA Tagging during Transcriptional Processes
5-Ethynylcytidine (B1258090) (EC) can be incorporated into nascent RNA during transcription, acting as a surrogate for natural cytidine nih.govjenabioscience.com. This incorporation allows for the subsequent detection of newly synthesized RNA molecules using click chemistry. The ethynyl (B1212043) group on the incorporated EC molecule provides a handle for conjugation with fluorescent azides or biotinylated probes, facilitating visualization and purification of tagged RNA nih.govjenabioscience.comnih.gov. This method is particularly useful for measuring global transcription rates and for cell type-specific RNA analysis when combined with targeted enzyme expression jenabioscience.comnih.gov.
Enzymatic Requirements for Ribonucleotide Analog Incorporation into RNA
The direct incorporation of 5-ethynylcytidine into RNA by cellular RNA polymerases is possible, similar to how other nucleoside analogs are incorporated during transcription nih.govjenabioscience.com. However, a more widely utilized strategy for EC-based RNA labeling, often referred to as "EC-tagging," involves a two-step enzymatic conversion. This method requires the co-expression of two enzymes: cytidine deaminase (CD) and uracil (B121893) phosphoribosyltransferase (UPRT) nih.govoup.comresearchgate.netresearchgate.netresearchgate.net. First, CD converts this compound (EC) into 5-ethynyluracil. Subsequently, UPRT, often from Toxoplasma gondii, converts 5-ethynyluracil into 5-ethynyluridine monophosphate (5EUdMP) nih.govoup.comresearchgate.netresearchgate.netresearchgate.net. This 5EUdMP is then phosphorylated to 5-ethynyluridine triphosphate (5EUTP) and incorporated into nascent RNA by RNA polymerases jenabioscience.combaseclick.eu. This chemogenetic approach enhances specificity and signal amplification for RNA labeling nih.govresearchgate.net. While specific RNA polymerases like T7 RNA polymerase are known for their ability to incorporate modified nucleotides in vitro baseclick.eusigmaaldrich.comfishersci.com, the cellular incorporation of EC derivatives into RNA in vivo is primarily facilitated by the endogenous or engineered enzymatic pathways that generate the appropriate nucleotide triphosphate substrate.
Table 2: Synthetic Yields of this compound Derivatives
| Compound | Yield (%) | Anomer Ratio (α:β) |
|---|---|---|
| 5-Ethynylcytidine | 62 | 1:3.2 |
| 2′-Deoxy-5-ethynylcytidine | 58 | 1:2.8 |
| α-2′-Deoxy-5-ethynylcytidine | 17 | N/A |
Data adapted from Robins et al. (1978) vulcanchem.com.
Compound Name Table:
this compound (EdC)
5-Ethynylcytidine (EC)
2′-Deoxy-5-ethynylcytidine
α-2′-Deoxy-5-ethynylcytidine
5-Ethynyluridine (EU)
5-Ethynyluridine monophosphate (5EUdMP)
5-Ethynyluridine triphosphate (5EUTP)
5-ethynyl-2′-deoxycytidine (EdC)
5-ethynyl-2′-deoxycytidine triphosphate (EdCTP)
5-ethynyluracil (5EUracil)
5-ethynyluridine (5EUd)
cytidine
5-methylcytosine (B146107) (5mC)
5-hydroxymethylcytosine (B124674) (hmC)
5-formylcytosine (B1664653) (fC)
5-carboxylcytosine (caC)
5-fluorouracil (B62378) (5-FU)
5-fluorouridine (B13573) triphosphate (5-FUTP)
5-fluoro-2′-deoxyuridine-5′-triphosphate (5-FdUTP)
5-ethynyl-2′-deoxyadenosine (EdA)
2-ethynyl adenosine (B11128) (EA)
N-methyl-pseudouridine (m1Ψ)
Advanced Applications of 5 Ethynylcytosine in Bioorthogonal Chemical Biology and Molecular Research
Bioorthogonal Labeling Strategies via the Ethynyl (B1212043) Group
The ethynyl group of 5-ethynylcytosine is the linchpin for its utility in bioorthogonal labeling. This small, abiotic functional group can be introduced into cellular nucleic acids through metabolic incorporation. Once incorporated, the alkyne serves as a reactive partner for a variety of bioorthogonal reactions, enabling the covalent attachment of reporter molecules for visualization, purification, and analysis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is a highly efficient and specific reaction for bioconjugation. nih.gov This reaction forms a stable triazole linkage between a terminal alkyne, such as the one on this compound, and an azide-modified molecule. The reaction is typically carried out in aqueous buffers and can be performed on complex biological samples. nih.govmdpi.com For the bioconjugation of nucleic acids labeled with this compound, a small molecule carrying an azide (B81097) group is introduced in the presence of a copper(I) catalyst. This catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. mdpi.com
The CuAAC reaction has been instrumental in conjugating a wide range of molecules to this compound-labeled nucleic acids, including fluorophores for imaging and biotin (B1667282) for affinity purification. biosynth.comnih.gov The high efficiency and orthogonality of the CuAAC reaction ensure that the labeling is specific to the alkyne-modified nucleic acids, with minimal off-target reactions. nih.gov
Table 1: Key Reagents and Conditions for CuAAC Bioconjugation of this compound Labeled Nucleic Acids
| Component | Description | Typical Concentration/Conditions | Reference |
| Alkyne Source | This compound incorporated into DNA/RNA | Metabolically labeled in cells | nih.gov |
| Azide Probe | Molecule of interest with an azide group (e.g., fluorescent dye, biotin) | Varies depending on the probe | biosynth.comnih.gov |
| Copper(I) Catalyst | Typically generated from CuSO₄ | 10 mM CuSO₄ | nih.gov |
| Reducing Agent | Sodium Ascorbate | 50 mM | nih.gov |
| Solvent | Aqueous buffer, often with a co-solvent like acetonitrile | Aqueous buffer (e.g., TEAA) | nih.govmdpi.com |
| Reaction Time | Generally rapid | Varies with reactants and conditions | nih.gov |
Copper-Free Click Chemistry Alternatives (e.g., SPAAC, IEDDA) in Nucleic Acid Labeling
While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications. mdpi.com This has led to the development of copper-free click chemistry alternatives, which are particularly valuable for labeling nucleic acids in living cells.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst. magtech.com.cn The high ring strain of the cyclooctyne (B158145) provides the driving force for the reaction. In the context of this compound, the strategy is reversed: the nucleic acid would be metabolically labeled with an azide-modified cytidine (B196190) analogue, and then reacted with a cyclooctyne-derivatized probe. However, the principle of copper-free ligation remains the same. The reaction kinetics of SPAAC can be influenced by the structure of both the cyclooctyne and the azide. d-nb.infovu.nl
Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal reaction that is exceptionally fast and does not require a catalyst. eur.nlbohrium.comnih.gov This reaction occurs between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne. eur.nlnih.govresearchgate.net For nucleic acid labeling, a dienophile-modified nucleoside can be incorporated into DNA or RNA and subsequently reacted with a tetrazine-bearing probe. nih.gov The IEDDA reaction is known for its rapid kinetics, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC. nih.gov
Table 2: Comparison of Copper-Free Click Chemistry Reactions for Nucleic Acid Labeling
| Reaction | Key Reactants | Advantages | Considerations | Reference |
| SPAAC | Azide + Strained Cyclooctyne | Copper-free, bioorthogonal | Reaction rates can be slower than CuAAC and IEDDA | magtech.com.cn |
| IEDDA | Tetrazine + Strained Alkene/Alkyne | Extremely fast kinetics, copper-free, bioorthogonal | Stability of some reactants can be a concern | eur.nlbohrium.comnih.gov |
Fluorescent Tagging for Microscopic Visualization
A major application of this compound labeling is the fluorescent tagging of nucleic acids for microscopic visualization. nih.gov Once this compound is incorporated into cellular RNA or DNA, a fluorescent dye functionalized with an azide group can be attached via CuAAC. nih.govresearchgate.net This allows for the direct imaging of newly synthesized nucleic acids within cells. nih.gov
A wide variety of fluorescent dyes are commercially available with azide modifications, covering the entire visible spectrum. medchemexpress.com This enables multicolor imaging experiments to simultaneously visualize different cellular components or processes. For example, researchers can visualize newly transcribed RNA in the nucleus and cytoplasm, providing insights into RNA transport and localization. The choice of fluorophore depends on the specific application, including the desired wavelength of excitation and emission, brightness, and photostability. nih.gov
Table 3: Examples of Fluorescent Dyes Used for Tagging Alkyne-Modified Nucleic Acids
| Fluorophore Class | Example Dye | Excitation/Emission (nm) | Reference |
| Coumarin | 3-azido-7-hydroxycoumarin | Becomes fluorescent upon reaction | researchgate.net |
| Rhodamine | Rhodamine-N₃ chloride | ~544 / ~576 | medchemexpress.com |
| Cyanine | Cyanine5 azide chloride | ~646 / ~662 | medchemexpress.com |
| Cyanine | Cyanine5.5 azide | ~684 / ~710 | medchemexpress.com |
| Alexa Fluor Dyes | Various | Wide range of spectra | Commercially Available |
| DyLight Dyes | Various | Wide range of spectra | Commercially Available |
Biotinylation for Affinity Purification and Enrichment
Biotinylation is a powerful technique for the affinity purification and enrichment of biomolecules. sigmaaldrich.com The extremely high affinity of the biotin-streptavidin interaction allows for the selective capture of biotinylated molecules from complex mixtures. iris-biotech.de By attaching a biotin-azide conjugate to this compound-labeled nucleic acids via CuAAC, researchers can specifically isolate newly synthesized RNA or DNA. plos.orgresearchgate.net
This approach is invaluable for studying various aspects of nucleic acid biology. For instance, biotinylated nascent RNA can be purified to identify newly transcribed genes through next-generation sequencing. plos.org Similarly, biotinylated DNA can be enriched to study DNA replication dynamics. A variety of biotinylation reagents with azide functionalities are available, some of which include spacer arms to reduce steric hindrance and improve binding to streptavidin. broadpharm.comthermofisher.com
Cell Type-Specific RNA Metabolic Labeling (EC-Tagging)
A significant challenge in molecular biology is the analysis of gene expression in specific cell types within a complex tissue or organism. nih.govescholarship.org EC-tagging is a sophisticated method that addresses this challenge by enabling the metabolic labeling of RNA in a cell type-specific manner. nih.govplos.orgescholarship.orgresearchgate.net
Spatiotemporal Control of RNA Labeling in In Vivo Systems
The ability to control RNA labeling within specific cells and at precise times in a living organism is crucial for understanding dynamic cellular processes. Methodologies leveraging photo-controllable bioorthogonal chemistry provide this spatiotemporal resolution. researchgate.net These techniques often employ a "caged" or inactive labeling molecule that can be activated by light at a specific location and time. researchgate.net This activation, or "decaging," releases the reactive molecule, such as an alkyne-modified nucleoside like this compound (EC), allowing it to be incorporated into nascent RNA only in the illuminated cells.
For instance, strategies have been developed where an unreactive dihydrotetrazine is photocatalytically oxidized to a reactive tetrazine, which can then participate in a bioorthogonal reaction. researchgate.net While this example illustrates the principle with the reaction partner, similar photo-activation principles can be applied to the labeling reagent itself. By restricting the availability of the active labeling nucleoside to a specific timeframe and anatomical location, researchers can track RNA synthesis in response to localized stimuli or during specific developmental stages in vivo. This level of control is essential for dissecting complex biological phenomena, such as neural activity or immune responses, where gene expression changes rapidly and in a spatially restricted manner.
Applications in Transcriptome Profiling and Gene Expression Analysis
This compound and its analogue 5-ethynyluridine (B57126) (EU) have become invaluable tools for metabolic labeling of newly synthesized RNA. nih.gov Once incorporated into nascent RNA transcripts by cellular polymerases, the ethynyl group serves as a bioorthogonal handle. This handle allows for the selective chemical attachment of reporter molecules, such as biotin (for purification) or fluorophores (for imaging), via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the isolation and analysis of the transcriptome with high specificity and sensitivity, providing a snapshot of gene expression dynamics.
In multicellular organisms, tissues are complex mosaics of different cell types, each with a unique gene expression profile. Dissecting these cell type-specific transcriptomes is a significant challenge. Metabolic labeling with nucleoside analogues offers a powerful solution. By directing the expression of the incorporating enzymes or by using targeted delivery methods, the labeling can be restricted to specific cell populations in vivo.
For example, studies using the analogue EU have demonstrated reproducible labeling of newly transcribed RNA in specific cell types within complex tissues like the cerebellum. nih.gov Researchers observed differential labeling intensities between various neurons and glia, with Purkinje cells showing the highest incorporation rates. nih.gov Following in vivo labeling, the tissue can be dissociated, and the labeled cells can be isolated. Subsequently, the ethynyl-modified RNA from the target cell population is captured via click chemistry, allowing for sequencing and the generation of a cell type-specific transcriptome. This approach provides critical insights into the unique genetic programs that define cellular identity and function within a native biological context. nih.govmdpi.com
Understanding the kinetics of transcription is fundamental to deciphering gene regulation. Metabolic labeling with ethynyl-nucleosides allows for the specific capture of RNA transcripts that are actively being synthesized. By administering a pulse of EC, researchers can tag a cohort of nascent RNAs. These tagged molecules can then be isolated at various time points and quantified by sequencing, providing a direct measure of transcriptional activity. aps.org
This method, often referred to as nascent RNA-seq, reveals the immediate transcriptional response of cells to stimuli. It can uncover transient changes in gene expression that are missed by conventional RNA-seq, which measures the more stable, steady-state pool of total RNA. aps.org Analysis of nascent RNA dynamics has been instrumental in understanding complex transcriptional processes, including the bursting kinetics of gene expression, the function of enhancers, and the mechanisms of transcriptional regulation across the cell cycle.
The abundance of any given RNA molecule is determined by the balance between its synthesis (transcription) and its degradation (decay). Metabolic labeling provides a robust framework for disentangling these two processes on a transcriptome-wide scale. In a typical "pulse-chase" experiment, cells are first exposed to a "pulse" of an ethynyl-nucleoside like 5-ethynyluridine to label newly made RNA. nih.gov The labeling medium is then replaced with one containing a high concentration of unlabeled, natural nucleosides (the "chase"), preventing further incorporation of the labeled analogue.
By isolating and quantifying the labeled RNA at different time points during the chase, the rate of its disappearance can be determined, which corresponds to the RNA decay rate or half-life. nih.govresearchgate.net Combining this decay data with measurements of nascent synthesis allows for the calculation of absolute transcription and decay rates for thousands of genes simultaneously. biorxiv.org These kinetic parameters are crucial for building accurate models of gene regulation and understanding how perturbations, such as disease or drug treatment, affect cellular function by altering RNA stability. biorxiv.org
Table 1: Comparison of Methodologies for RNA Kinetic Analysis
| Method | Principle | Information Gained | Advantages | Limitations |
| Metabolic Labeling (e.g., with EC/EU) | Incorporation of modified nucleosides into new RNA, followed by purification and sequencing. | Transcription rates, RNA decay rates, RNA half-lives. | Provides direct kinetic measurements; applicable in vivo. | Potential for nucleoside analogues to perturb cellular metabolism. biorxiv.org |
| Transcriptional Inhibition | Blocking RNA polymerase activity with drugs (e.g., Actinomycin D) and measuring RNA levels over time. | RNA decay rates. | Simple experimental setup. | Can have secondary, toxic effects on cells, altering decay rates artifactually. nih.gov |
| SLAM-seq | Metabolic labeling with 4-thiouridine (B1664626) (4sU) followed by chemical conversion (alkylation) that induces T-to-C mutations during reverse transcription. | New vs. old RNA ratios, decay rates. | Avoids physical purification of labeled RNA. | Chemical conversion can be incomplete; analysis is computationally intensive. biorxiv.org |
The transcriptome is not limited to protein-coding messenger RNAs (mRNAs); it also includes a vast and diverse population of non-coding RNAs (ncRNAs) that play critical regulatory roles. These include long non-coding RNAs (lncRNAs), microRNAs (miRNAs), and enhancer RNAs (eRNAs). anu.edu.auelifesciences.org Because metabolic labeling with ethynyl-nucleosides is accomplished by the cell's own RNA polymerases, it effectively tags all classes of newly synthesized transcripts, including ncRNAs. anu.edu.auscispace.com
By applying metabolic labeling and subsequent purification, researchers can specifically isolate and sequence nascent ncRNA populations. This has been instrumental in identifying novel ncRNAs and characterizing their synthesis and turnover kinetics. For example, this approach has been used to study the distribution of 5-methylcytosine (B146107) (m5C), another RNA modification, across both coding and non-coding RNAs, revealing its enrichment in specific regions and suggesting broad roles in post-transcriptional control. anu.edu.auscispace.comresearchgate.net Profiling the dynamics of ncRNAs is essential for understanding their roles in gene regulation, development, and diseases like cancer. nih.govnih.gov
Methodological Innovations in EC-Tagging (e.g., Split-CD Approach)
Continuous innovation in bioorthogonal chemistry and molecular biology is refining the tools available for RNA analysis. One area of development focuses on improving the detection and specificity of labeling. While the prompt mentions a "Split-CD Approach," a more widely documented innovation is the development of antibody- and bisulfite-free methods for detecting RNA modifications that can be adapted for tagged nucleosides.
One such innovative method is the deaminase and reader protein-assisted RNA methylation analysis (DRAM) system. elifesciences.orgelifesciences.orgresearchgate.net This approach was developed to identify m5C sites but illustrates a powerful principle applicable to other modified bases. elifesciences.org In the DRAM system, an m5C "reader" protein, which naturally binds to m5C, is fused to a deaminase enzyme. elifesciences.orgelifesciences.org When the reader protein binds to its target m5C site on an RNA molecule, it brings the deaminase into close proximity, which then chemically modifies adjacent bases (e.g., C-to-U editing). elifesciences.org These changes can be easily identified by sequencing.
This concept could be adapted for EC-tagging. A protein engineered to bind the ethynyl group could be fused to a deaminase. This "split" system—where one part recognizes the tag and the other part acts as a reporter—would enable the identification of EC-labeled RNA transcripts without the need for harsh chemical treatments or biotin purification, potentially offering higher sensitivity and applicability for low-input samples. elifesciences.orgresearchgate.net Such methodological advancements continue to expand the capabilities of metabolic labeling in molecular research.
DNA Labeling and Replication Dynamics Studies
The study of DNA synthesis and cell proliferation is fundamental to understanding a wide range of biological processes, from development to disease. The introduction of nucleoside analogs that can be incorporated into newly synthesized DNA has provided powerful tools for these investigations. This compound, typically used in its deoxyribonucleoside form, 5-ethynyl-2'-deoxycytidine (B116413) (EdC), has emerged as a valuable reagent for labeling and visualizing DNA in actively dividing cells. researchgate.netnih.gov
Visualization of DNA Synthesis in Proliferating Cells
5-Ethynyl-2'-deoxycytidine (EdC) serves as a potent tool for identifying cell proliferation by directly measuring newly synthesized DNA. researchgate.netnih.gov As a deoxycytidine analog, EdC is readily taken up by cells and incorporated into genomic DNA during the S-phase of the cell cycle. jenabioscience.com The key to its utility lies in the terminal alkyne group (the ethynyl group), which is not naturally present in biological systems. This bioorthogonal handle allows for a highly specific and covalent reaction with a fluorescently labeled azide molecule in a process known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry. researchgate.netwikipedia.org
This detection method is highly sensitive and, crucially, does not require the harsh DNA denaturation steps (using heat or acid) that are necessary for the detection of other analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU). researchgate.netwikipedia.orgnih.gov Consequently, the structural integrity of the cell and its DNA is better preserved, enabling more reliable analysis. The technique allows for the clear visualization of S-phase cells and is applicable for both in vitro and in vivo studies. researchgate.netnih.gov
Comparative Utility with 5-Ethynyl-2'-Deoxyuridine (B1671113) (EdU) in DNA Labeling Assays
Another widely used thymidine (B127349) analog for monitoring DNA synthesis is 5-ethynyl-2'-deoxyuridine (EdU). nih.govlumiprobe.com Both EdC and EdU operate on the same principle of incorporation into DNA and subsequent detection via click chemistry. researchgate.net Research has shown that EdC can be used to detect DNA synthesis with a similar level of sensitivity to that of EdU. nih.gov
However, a significant advantage of EdC lies in its reduced cytotoxicity compared to EdU, particularly in long-term exposure studies. researchgate.net EdU has been observed to exhibit time-dependent inhibitory effects on cell growth and can induce cell cycle arrest, DNA damage, and even cell death in some cell lines after prolonged incubation. researchgate.netwikipedia.orgnih.gov In contrast, studies have demonstrated that the cytotoxicity induced by EdC is considerably lower than that of EdU, especially when used in combination with thymidine. nih.gov This lower toxicity makes EdC a more suitable agent for long-term experiments that require tracking cell proliferation over extended periods without significantly perturbing the biological system. researchgate.netnih.gov
| Feature | 5-Ethynyl-2'-deoxycytidine (EdC) | 5-Ethynyl-2'-deoxyuridine (EdU) |
|---|---|---|
| Mechanism | Deoxycytidine analog incorporated during DNA synthesis. jenabioscience.com | Thymidine analog incorporated during DNA synthesis. wikipedia.org |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry). researchgate.net | Copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry). researchgate.netwikipedia.org |
| DNA Denaturation Required | No. researchgate.netnih.gov | No. wikipedia.orgnih.gov |
| Sensitivity | High, comparable to EdU. nih.gov | High. nih.gov |
| Cytotoxicity | Significantly less cytotoxic, especially in long-term studies. researchgate.netnih.gov | Exhibits time-dependent cytotoxicity and can induce cell cycle arrest. researchgate.netnih.gov |
| Primary Application | Long-term detection of proliferating cells where minimal perturbation is critical. nih.gov | Pulse and continuous labeling for cell proliferation analysis. nih.govnih.gov |
Probing RNA Modification Enzymes and Epigenetic Mechanisms
Beyond its role in tracking DNA synthesis, this compound is a valuable tool for investigating epigenetic and epitranscriptomic regulatory pathways. Its structural similarity to 5-methylcytosine (m5C), a key epigenetic mark on both DNA and RNA, allows it to act as a substrate analog to probe the activity of enzymes that modify m5C. nih.govptglab.co.jp
Interaction with Ten-Eleven Translocation (TET) Enzymes in RNA Oxidation
The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3) are crucial enzymes in epigenetic regulation. nih.govnih.gov They catalyze the successive oxidation of 5-methylcytosine (5mC). nih.gov While initially discovered for their role in DNA demethylation, TET enzymes have since been found to oxidize 5-methylcytidine (B43896) (also abbreviated as m5C) in RNA as well. nih.govnih.govnih.gov The activity of TET enzymes is not restricted to DNA, and they can generate 5-hydroxymethylcytosine (B124674) (hm5C), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC) on RNA substrates. ptglab.co.jp
Given that TET enzymes recognize and oxidize the 5-methyl group of cytosine, this compound can serve as a chemical probe to study their catalytic activity. By incorporating this analog into RNA, researchers can investigate the substrate specificity and catalytic mechanism of TET enzymes. The ethynyl group provides a unique chemical tag to track the interaction and potential modification of the analog by TET enzymes, offering insights into their function in RNA biology. nih.gov
Investigation of ALKBH1 Demethylase Activity on RNA m5C Modifications
Another important enzyme in RNA epigenetics is the dioxygenase ALKBH1, which also functions as a demethylase, or "eraser," of m5C modifications. ptglab.co.jpresearchgate.net ALKBH1 has been shown to be involved in the demethylation of transfer RNA (tRNA). ptglab.co.jpresearchgate.net The removal of methyl groups from RNA is a dynamic and reversible process that regulates RNA fate and function. ptglab.co.jpnih.gov
This compound can be employed to investigate the activity of ALKBH1 on RNA. By substituting the natural m5C modification with its ethynyl counterpart in a specific RNA molecule, scientists can assess how ALKBH1 recognizes and processes this analog. Such studies can help elucidate the structural requirements for ALKBH1 substrate binding and catalytic activity, contributing to a deeper understanding of how m5C modifications in tRNA and other RNAs are regulated. researchgate.net
Utility in Tracking Active DNA Demethylation Processes
Active DNA demethylation is a fundamental process for epigenetic reprogramming and is not solely dependent on the passive dilution of 5mC during replication. frontiersin.orgresearchgate.net This process is initiated by TET enzymes, which oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). nih.govfrontiersin.org These oxidized forms are then recognized and excised by the base excision repair (BER) machinery, ultimately replacing the modified cytosine with an unmodified one. ptglab.co.jpmdpi.com
When 5-ethynyl-2'-deoxycytidine is incorporated into DNA, it can serve as a tracer for this active demethylation pathway. jenabioscience.com If TET enzymes recognize and oxidize the incorporated ethynyl-modified base, its conversion into subsequent oxidized forms can be monitored. The presence of the bioorthogonal ethynyl handle allows for the specific capture and identification of these transient intermediates, providing a powerful method to track the progression of active DNA demethylation in a replication-independent manner.
Methodological Considerations and Technical Innovations in 5 Ethynylcytosine Research
RNA Purification and Enrichment Strategies for Click-Labeled Transcripts
Following the metabolic incorporation of 5-ethynylcytosine into RNA, the alkyne group serves as a chemical handle for covalent modification via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry". This reaction allows for the attachment of a biotin (B1667282) azide (B81097), which then enables the purification and enrichment of these labeled transcripts from the total RNA pool.
The general workflow for this process involves several key steps:
Metabolic Labeling : Cells or organisms are incubated with this compound, which is incorporated into newly synthesized RNA.
RNA Isolation : Total RNA is extracted from the system using standard protocols, such as TRIzol-based methods. thermofisher.com
Click Reaction : The isolated RNA is subjected to a click reaction with a biotin-azide conjugate. This covalently attaches a biotin molecule to the 5-EC-containing RNA transcripts. thermofisher.com
Affinity Purification : The biotinylated RNA is then captured and enriched using streptavidin-coated magnetic beads. thermofisher.com The high affinity between biotin and streptavidin ensures specific and efficient isolation of the labeled RNA. nih.gov
Elution : The captured RNA is washed to remove non-specifically bound molecules and then eluted from the beads for downstream analysis.
A common strategy for isolating messenger RNA (mRNA) from the total RNA pool relies on the presence of a polyadenylated (poly-A) tail on most mRNA transcripts. This is typically achieved using oligo(thymine) (oligo(dT)) probes immobilized on a solid support, which hybridize to the poly-A tail, effectively capturing the mRNA. rsc.orgresearchgate.net This can be performed either before or after the click-based enrichment to specifically study newly synthesized mRNA.
The efficiency of enrichment is a critical factor. Methods using synthetic oligo(T) click nucleic acids have demonstrated the ability to remove over 90% of mRNA from a solution, yielding a significant enrichment from the total RNA input. rsc.org The integrity of the purified RNA is paramount for subsequent applications, and protocols are designed to minimize degradation by RNases. nih.gov
| Step | Description | Key Reagents/Components | Purpose |
| 1. Labeling | Incorporation of this compound into nascent RNA within a biological system. | This compound | Introduce an alkyne handle into RNA. |
| 2. Isolation | Extraction of total RNA from the cells or tissue. | TRIzol, Phenol-Chloroform | Purify total nucleic acids. |
| 3. Biotinylation | Covalent attachment of biotin to the alkyne-modified RNA via click chemistry. | Biotin-azide, Copper(I) catalyst | Tag labeled RNA for affinity capture. |
| 4. Enrichment | Selective capture of biotinylated RNA transcripts. | Streptavidin-coated magnetic beads | Isolate 5-EC-containing RNA from unlabeled RNA. |
| 5. Elution | Release of the captured RNA for downstream applications. | Elution buffer | Obtain a purified sample of labeled RNA. |
Quantitative Analysis of Labeled Nucleic Acids through RNA-Sequencing and Mass Spectrometry
Once enriched, 5-EC-labeled RNA can be quantified and mapped using high-throughput sequencing and mass spectrometry, providing insights into the dynamics of RNA transcription and modification.
RNA-Sequencing (RNA-Seq) : RNA-Seq adapted for modified nucleosides allows for transcriptome-wide mapping of their locations. For cytosine modifications, bisulfite sequencing has been a foundational technique. nih.govnih.gov In this method, sodium bisulfite treatment converts unmodified cytosine to uracil (B121893), while 5-methylcytosine (B146107) (5-mC) is resistant. nih.gov During reverse transcription and subsequent sequencing, the uracils are read as thymine, allowing for the identification of the original methylated sites.
A similar principle can be applied to 5-EC. The ethynyl (B1212043) group can be chemically modified or derivatized in a way that alters its base-pairing properties or causes a stall in reverse transcription. More commonly, the enrichment of 5-EC-containing RNA fragments prior to standard library preparation and sequencing provides a profile of actively transcribed regions. By comparing the sequencing data from the enriched fraction to that of the total RNA input, researchers can quantify the level of new transcription for thousands of genes simultaneously. Quantitative methods have been developed for other cytosine variants like 5-formylcytosine (B1664653) (f5C), where chemical reduction leads to a unique C-to-T mutation signature during reverse transcription, enabling precise quantification. nih.gov
Mass Spectrometry (MS) : Liquid chromatography coupled with mass spectrometry (LC-MS) offers a highly sensitive and direct method for detecting and quantifying modified nucleosides without the need for amplification. nih.gov To overcome the challenge of low abundance, chemical labeling can be employed to enhance detection sensitivity. For instance, methods developed for oxidative products of 5-mC have shown that chemical derivatization can increase detection sensitivity by over 300-fold. rsc.org A similar strategy could be applied to 5-EC, where a click reaction could attach a charge-enhancing tag, improving its ionization efficiency and detection in the mass spectrometer. This allows for precise absolute quantification of the 5-EC content within the total RNA pool.
| Technique | Principle | Advantages | Limitations |
| RNA-Sequencing | High-throughput sequencing of cDNA libraries from enriched 5-EC RNA or from chemically converted RNA that induces specific mutations at 5-EC sites. | Transcriptome-wide analysis, provides sequence context, can identify specific modification sites. | Indirect detection, potential biases from amplification and chemical treatments. |
| Mass Spectrometry | Direct detection and quantification of modified nucleosides based on their mass-to-charge ratio after RNA hydrolysis. | Highly sensitive, provides absolute quantification, no amplification bias. | Does not provide sequence information, requires specialized equipment. |
Strategies for Enhancing Labeling Specificity and Sensitivity in Complex Biological Systems
The success of metabolic labeling with this compound relies on achieving high specificity and sensitivity. Specificity ensures that the label is incorporated only into the target biomolecule (RNA) and that the subsequent click reaction is bio-orthogonal, meaning it does not react with other cellular components. nih.gov Sensitivity is crucial for detecting low-abundance transcripts or for use in systems with low metabolic activity.
Enhancing Specificity : The click reaction itself is highly specific, as the azide and alkyne groups are largely inert in biological systems and react selectively with each other. nih.govresearchgate.net This bio-orthogonality minimizes off-target labeling of other molecules. The covalent bond formed during the click reaction provides a stable link that is more robust than non-covalent interactions, such as those used in antibody-based immunoprecipitation methods, ensuring more accurate and comprehensive capture of labeled fragments. nih.govnih.gov
Further specificity can be achieved through enzymatic approaches. For example, in the study of DNA modifications, enzymes like β-glucosyltransferase have been used to transfer an azide-modified glucose specifically onto 5-hydroxymethylcytosine (B124674), enabling its selective labeling. nih.govnih.gov While 5-EC is incorporated metabolically by RNA polymerases, ensuring its specific incorporation over other nucleosides depends on the cellular machinery's tolerance for the modified base.
Enhancing Sensitivity : Sensitivity can be improved at several stages of the workflow:
Efficient Click Reaction : Optimizing the conditions for the click reaction, including the catalyst and ligands, can drive the reaction to completion, ensuring that all 5-EC-labeled transcripts are tagged for enrichment.
High-Affinity Capture : The use of the biotin-streptavidin interaction, one of the strongest known non-covalent bonds, provides a highly sensitive method for enriching even small quantities of labeled RNA. nih.gov
Signal Amplification : For detection, especially in imaging applications, signal amplification strategies can be employed. This might involve using a biotin tag that can be bound by multiple streptavidin-fluorophore conjugates or using enzymatic amplification methods. nih.gov
Integration with Advanced Fluorescent Microscopy and Imaging Techniques
By performing the click reaction with a fluorescent azide instead of biotin-azide, this compound labeling can be integrated with advanced microscopy to visualize newly synthesized RNA within fixed or even living cells. This provides spatial and temporal information about transcription that is unobtainable through sequencing or mass spectrometry alone.
Super-Resolution Microscopy : Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) can overcome the diffraction limit of light, enabling visualization of molecular complexes at the nanometer scale. nih.govfluorofinder.com By labeling 5-EC with photo-switchable fluorescent dyes via a click reaction, these methods can be used to pinpoint the location of individual, newly transcribed RNA molecules within the cell, providing unprecedented detail about the spatial organization of transcription.
Total Internal Reflection Fluorescence (TIRF) Microscopy : TIRF microscopy excites fluorescence only in a very thin region near the coverslip, reducing background noise and making it ideal for visualizing processes at or near the cell membrane. nih.govfluorofinder.com This technique can be used with 5-EC labeling to study the transcription and localization of RNAs involved in processes occurring at the cell periphery.
Fluorescence Lifetime Imaging Microscopy (FLIM) : FLIM measures the decay rate of fluorescence, which can be sensitive to the local environment of the fluorophore. By attaching fluorescent probes to 5-EC, FLIM could potentially be used to probe the interactions and microenvironment of newly synthesized RNA within the cell. fluorofinder.com
The development of highly stable fluorescent proteins and organic dyes enhances the utility of these techniques, as they can withstand the chemical fixation and imaging conditions required for advanced microscopy. nih.gov The combination of 5-EC labeling with these powerful imaging tools allows researchers to directly observe the journey of RNA from its site of synthesis to its final destination in the cell, providing critical insights into gene expression dynamics.
Future Directions and Emerging Research Avenues for 5 Ethynylcytosine
Development of Novel 5-Ethynylcytosine Derivatives for Enhanced Probing Capabilities
The core utility of this compound lies in its ability to be metabolically incorporated into nascent RNA. The ethynyl (B1212043) group serves as a bioorthogonal handle, allowing for the selective chemical ligation, or "click" reaction, with azide- or alkyne-modified probes for visualization and purification. Future research is focused on synthesizing novel derivatives of this compound to expand and refine these probing capabilities.
One promising direction is the development of derivatives with improved cell permeability and incorporation efficiency across a wider range of cell types and organisms. This could involve modifications to the sugar moiety or the addition of functional groups that enhance transport across cellular membranes. Furthermore, the creation of caged" this compound derivatives that can be activated by light or a specific enzyme would offer precise spatiotemporal control over RNA labeling. This would enable researchers to label RNA synthesis in specific subcellular compartments or at defined developmental stages.
Another area of active development is the synthesis of this compound derivatives that are amenable to different types of click chemistry reactions. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used, concerns about copper toxicity in living systems have prompted the exploration of copper-free click reactions. Designing this compound analogs optimized for these alternative chemistries will be crucial for in vivo applications.
| Derivative Type | Potential Enhancement | Research Focus |
| Modified Sugar Moiety | Improved cell permeability and incorporation | Enhanced transport across membranes |
| "Caged" Derivatives | Spatiotemporal control of labeling | Light or enzyme-activated RNA labeling |
| Alternative Click Chemistry Analogs | Reduced cytotoxicity for in vivo studies | Optimization for copper-free click reactions |
Exploration in New Biological Systems and Disease Models
The application of this compound for metabolic labeling of RNA is expanding from cell culture systems to more complex biological models. A significant future direction is the use of this compound to study RNA dynamics in whole organisms and in the context of various diseases.
In the field of virology, this compound can be used to track viral RNA synthesis in infected cells and organisms. This approach can provide critical insights into the lifecycle of viruses, including their replication strategies and interactions with host cell machinery. For instance, metabolic labeling with this compound could help to identify the specific host cells that support viral replication in a complex tissue and to screen for antiviral compounds that inhibit viral RNA synthesis.
In cancer research, this compound is a valuable tool for investigating the altered transcriptional landscapes of tumor cells. By labeling newly synthesized RNA, researchers can identify changes in gene expression that contribute to tumor growth, metastasis, and drug resistance. Furthermore, this technique can be applied to patient-derived xenograft models to study tumor heterogeneity and to test the efficacy of novel cancer therapies that target RNA metabolism. The study of related nucleoside analogs like 5-ethynyluridine (B57126) in mouse models of neurodegenerative diseases has paved the way for using this compound to explore transcriptional dysregulation in these conditions as well.
Integration with Multi-Omics Approaches for Systems-Level Understanding of RNA Biology
To gain a comprehensive understanding of the intricate regulatory networks that govern gene expression, it is essential to integrate data from multiple "omics" platforms. The ability to specifically label and isolate newly synthesized RNA using this compound provides a powerful entry point for such multi-omics studies.
A key emerging trend is the combination of metabolic RNA labeling with proteomics to identify the proteins that interact with newly transcribed RNA, a field known as "RNA-centric" proteomics. By capturing this compound-labeled RNA and its associated proteins, researchers can identify the specific RNA-binding proteins (RBPs) that regulate the fate of different classes of RNA molecules.
Furthermore, integrating this compound labeling with metabolomics can reveal the interplay between cellular metabolism and RNA biogenesis. For example, researchers can investigate how metabolic stress or nutrient availability affects the rates of transcription and the types of RNA molecules that are produced. This systems-level approach will be crucial for understanding how cells coordinate their metabolic state with their gene expression programs in both health and disease.
| Omics Integration | Research Question | Potential Insights |
| Proteomics | Which proteins bind to newly synthesized RNA? | Identification of key RNA-binding proteins and their regulatory networks. |
| Metabolomics | How does cellular metabolism influence RNA synthesis? | Understanding the coordination of metabolic state and gene expression. |
| Genomics/Epigenomics | How do chromatin state and DNA methylation affect transcription? | Linking the epigenetic landscape to dynamic changes in RNA synthesis. |
Elucidation of RNA-Protein Interactions and RNA Structural Dynamics
Understanding the intricate dance between RNA molecules and their interacting proteins is fundamental to deciphering the mechanisms of gene regulation. This compound offers a unique tool to probe these interactions in their native cellular context.
A cutting-edge application of this compound is in chemoproteomic strategies to identify the enzymes that modify RNA. For instance, a recent study utilized 5-ethynylcytidine (B1258090) to profile RNA 5-methylcytidine (B43896) (m5C) dioxygenases, the enzymes that remove methyl groups from cytosine bases in RNA. This approach allows for the identification of the specific enzymes that act on newly synthesized RNA.
Moreover, the incorporation of this compound into RNA can be used to study RNA structural dynamics. The ethynyl group can serve as a spectroscopic probe or a site for crosslinking to other molecules, providing information about the folding and conformational changes of RNA molecules within the cell.
Potential in Engineering Novel Therapeutic Strategies Targeting Nucleic Acid Metabolism
The essential role of nucleic acid metabolism in cell proliferation and survival makes it an attractive target for therapeutic intervention, particularly in cancer and viral infections. The development of nucleoside analogs as drugs has a long and successful history, and this compound represents a promising scaffold for the design of new therapeutic agents.
Derivatives of this compound could be engineered to act as inhibitors of key enzymes involved in RNA synthesis or modification. For example, a this compound analog that is incorporated into the RNA of a rapidly replicating virus could terminate chain elongation or disrupt the function of essential viral enzymes. Similarly, in cancer cells, which often exhibit altered RNA metabolism, this compound-based drugs could selectively target tumor cells while sparing healthy tissues.
The development of azaheterocyclic systems as antiviral agents provides a framework for the design of this compound-based therapeutics. nih.gov Furthermore, the established use of azanucleoside analogs as DNA demethylating agents in cancer therapy suggests that this compound derivatives could be explored for their potential to modulate epigenetic pathways. nih.gov
常见问题
Q. What is the molecular mechanism underlying 5-Ethynylcytosine (EC) in EC-tagging for cell type-specific RNA analysis?
EC is enzymatically converted by cytosine deaminase (CD) and uracil phosphoribosyltransferase (UPRT) into 5-ethynyluridine monophosphate, which is incorporated into nascent RNAs during transcription. The ethynyl group enables efficient detection via click chemistry (e.g., azide-alkyne cycloaddition) and purification of RNA from specific cell types . Key steps include expressing CD:UPRT in target cells, administering EC, and isolating tagged RNAs using affinity-based methods.
Q. What experimental controls are essential to validate specificity in EC-tagging workflows?
Critical controls include:
- Mock-tagged samples : Cells lacking CD:UPRT expression to identify non-specific RNA binding during purification.
- Reference RNA : Use 5-ethynyluridine (EUd) in parallel to tag RNA universally, enabling cross-validation of cell-specific signals.
- Negative controls : RNA-seq of unlabeled samples to filter background noise .
Q. How can researchers confirm successful EC incorporation into RNA?
Validate via:
Q. What are the limitations of EC-tagging for low-abundance RNA detection?
Limitations include low incorporation efficiency in transcripts with slow turnover rates and signal dilution during purification. Mitigation strategies include spike-in controls, RNA amplification, and increased sequencing depth .
Advanced Research Questions
Q. How can EC concentration and exposure time be optimized to minimize cytotoxicity while maximizing RNA labeling efficiency?
Perform dose-response assays :
Q. How can discrepancies in RNA-seq data from EC-tagging experiments be resolved?
Address discrepancies by:
- Replicate experiments : Ensure biological triplicates to distinguish technical noise from biological variation.
- Statistical filtering : Apply false discovery rate (FDR) correction and exclude transcripts with low read counts (<10 TPM).
- Orthogonal validation : Cross-validate with fluorescence in situ hybridization (FISH) or qPCR .
Q. How does EC-tagging compare to TU-tagging in capturing nascent RNA dynamics?
- Efficiency : EC-tagging may exhibit lower cytotoxicity than 4-thiouracil (TU) due to reduced metabolic stress.
- Specificity : TU-tagging requires endogenous UPRT, whereas EC-tagging relies on exogenous CD:UPRT, enabling tighter cell-type control.
- Validation : Use spike-in RNAs (e.g., in vitro transcribed standards) to quantify recovery rates in both methods .
Q. What strategies mitigate cross-contamination in EC-tagging when analyzing co-cultures or mixed cell populations?
- Cell sorting : FACS or magnetic bead separation post-tagging to isolate labeled cells.
- Conditional expression : Inducible CD:UPRT systems (e.g., tetracycline-regulated promoters) to limit enzyme activity temporally.
- Stringent washes : Include high-salt buffers during RNA purification to reduce non-specific binding .
Q. How can EC-tagging be integrated with single-cell RNA sequencing (scRNA-seq)?
- Protocol compatibility : Optimize click chemistry steps to avoid interference with reverse transcription (e.g., reduce copper catalyst concentrations).
- UMI incorporation : Use unique molecular identifiers (UMIs) to correct for amplification bias in low-input libraries.
- Cell lysis : Ensure compatibility between EC-tagging reagents and scRNA-seq platforms (e.g., 10x Genomics) .
Q. What statistical frameworks are recommended for differential expression analysis in EC-tagging datasets?
- Normalization : Use spike-in RNAs (e.g., ERCC controls) or housekeeping genes to adjust for technical variability.
- Differential expression : Apply DESeq2 or edgeR to model count data, incorporating batch effects as covariates.
- Pathway analysis : Tools like GSEA or DAVID to interpret biological relevance of upregulated/downregulated transcripts .
Methodological Best Practices
- Experimental design : Include power analysis to determine sample size and avoid underpowered studies .
- Data reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw sequencing data in public repositories (e.g., GEO, SRA) .
- Reproducibility : Document reagent lots, instrument settings, and software versions in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
